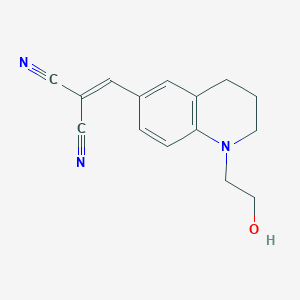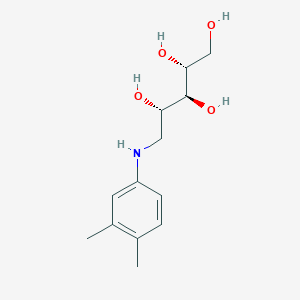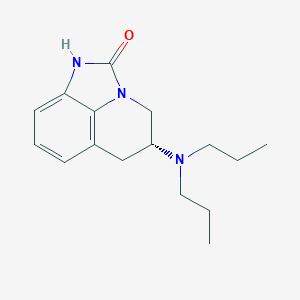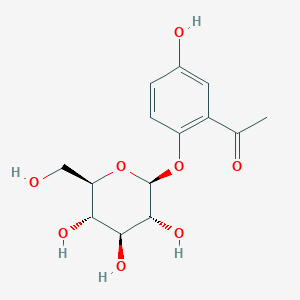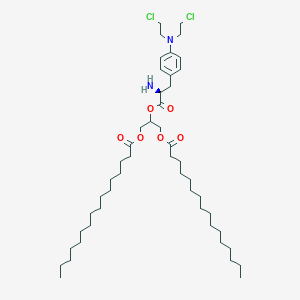
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester, also known as BCNU-PEO-LA, is a chemical compound that has gained attention in the scientific community due to its potential in cancer treatment.
Mechanism Of Action
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester works by inhibiting DNA replication and causing DNA damage in cancer cells. This leads to cell death and tumor shrinkage. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is also able to cross the blood-brain barrier, which makes it a promising treatment option for brain cancer.
Biochemical And Physiological Effects
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has been shown to have low toxicity in preclinical studies. It is able to selectively target cancer cells, which reduces the risk of damage to healthy cells. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has also been found to have a long half-life, which allows for sustained release and prolonged efficacy.
Advantages And Limitations For Lab Experiments
One advantage of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in lab experiments is its ability to selectively target cancer cells. This reduces the risk of false positive results and increases the accuracy of experiments. However, one limitation of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is its high cost, which may limit its availability for some research groups.
Future Directions
Future research on 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester could focus on optimizing the synthesis method to reduce costs and increase efficiency. Further preclinical studies could also be conducted to explore the potential of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in treating other types of cancer. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester in humans.
Synthesis Methods
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester is synthesized by reacting 1,2-bis(2-chloroethyl)hydrazine with L-phenylalanine methyl ester to form 4-(bis(2-chloroethyl)amino)-L-phenylalanine. This compound is then reacted with 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl bromide to form 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester.
Scientific Research Applications
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has been studied for its potential in cancer treatment. It has been found to be effective against glioblastoma, a type of brain cancer, in preclinical studies. 4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester has also shown potential in treating other types of cancer, including breast cancer and lung cancer.
properties
CAS RN |
144558-52-1 |
|---|---|
Product Name |
4-(Bis(2-chloroethyl)amino)-L-phenylalanine 2-((1-oxohexadecyl)oxy)-1-(((1-oxohexadecyl)oxy)methyl)ethyl ester |
Molecular Formula |
C48H84Cl2N2O6 |
Molecular Weight |
856.1 g/mol |
IUPAC Name |
[2-[(2S)-2-amino-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]oxy-3-hexadecanoyloxypropyl] hexadecanoate |
InChI |
InChI=1S/C48H84Cl2N2O6/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-46(53)56-40-44(41-57-47(54)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)58-48(55)45(51)39-42-31-33-43(34-32-42)52(37-35-49)38-36-50/h31-34,44-45H,3-30,35-41,51H2,1-2H3/t45-/m0/s1 |
InChI Key |
NBKIVYGYYZKPLC-GWHBCOKCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)[C@H](CC1=CC=C(C=C1)N(CCCl)CCCl)N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)C(CC1=CC=C(C=C1)N(CCCl)CCCl)N |
synonyms |
1,3-dipalmitoyl-2-(4'-(bis(2''-chloroethyl)amino)phenylalaninoyl)glycerol 1,3-dp-melphalan |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



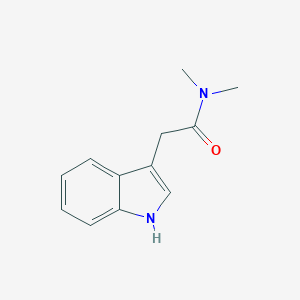
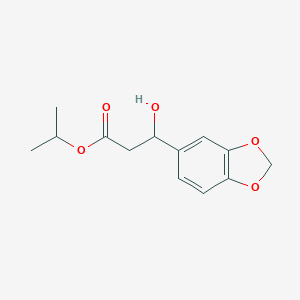
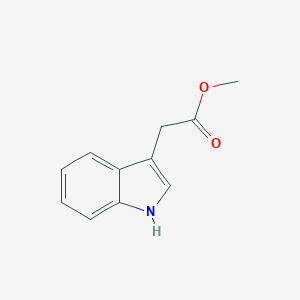
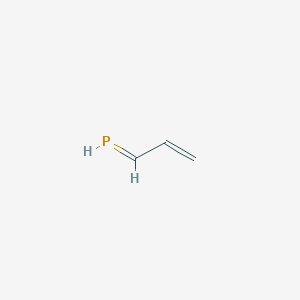
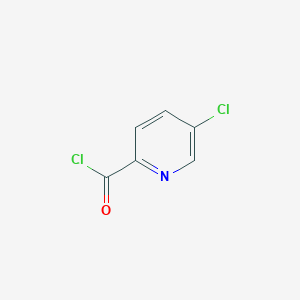
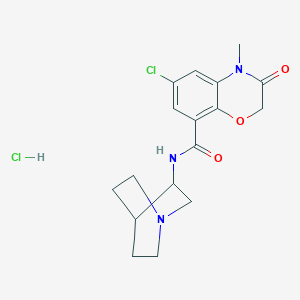
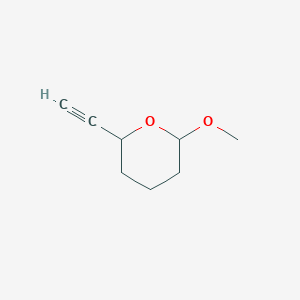
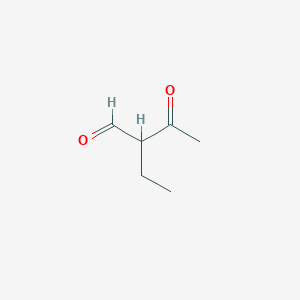
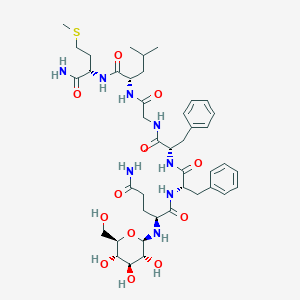
![4-Ethoxy-5H-pyrimido[5,4-b]indole](/img/structure/B137352.png)
